molecular formula C12H17N B2692005 N-benzyl-1-cyclopropylethanamine CAS No. 133612-01-8

N-benzyl-1-cyclopropylethanamine

Cat. No.: B2692005
CAS No.: 133612-01-8
M. Wt: 175.275
InChI Key: IAFIYTMWMGDDQD-UHFFFAOYSA-N
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Description

N-Benzyl-1-cyclopropylethanamine is a chemical compound of interest in organic and medicinal chemistry research. Structurally, it is a chiral amine featuring a cyclopropyl group and a benzyl moiety. Chiral amines of this class are valuable building blocks for the enantioselective synthesis of more complex molecules . The molecular framework of N-substituted dibenzylamines is well-known in pharmacological research for its high neuropharmacological potential. Specifically, related structures have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the study of neurodegenerative disorders . Researchers are exploring these motifs as part of molecular constructs that may exhibit properties such as neuronal regeneration and the blocking of neurodegeneration . The compound is provided for research purposes only. Its physicochemical properties, including its molecular formula and weight, can be confirmed through analytical techniques such as NMR spectroscopy (1H and 13C), high-resolution mass spectrometry, and infrared spectroscopy . Handling and Safety: This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is not for human or animal use. Please refer to the associated Safety Data Sheet (SDS) for safe handling procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-cyclopropylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFIYTMWMGDDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzyl 1 Cyclopropylethanamine and Its Derivatives

Stereoselective Synthesis of Enantiopure N-benzyl-1-cyclopropylethanamine

Achieving high enantiomeric purity is often crucial for the therapeutic efficacy of chiral amine compounds. Several strategies have been developed to synthesize enantiopure this compound.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. wikipedia.orgtcichemicals.com

One common approach involves the use of oxazolidinones, often derived from readily available amino alcohols like valinol and phenylalaninol. wikipedia.orguwindsor.ca The N-acyl oxazolidinone can undergo diastereoselective alkylation. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. uwindsor.caresearchgate.net Camphorsultam is another effective chiral auxiliary that can direct stereoselective transformations. wikipedia.org For the synthesis of chiral amines, pseudoephedrine and pseudoephenamine can also serve as effective chiral auxiliaries. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Features
Oxazolidinones Asymmetric alkylation, aldol (B89426) reactions Commercially available, predictable stereocontrol
Camphorsultam Michael additions, Claisen rearrangements High diastereoselectivity
Pseudoephedrine Asymmetric alkylation Readily available as both enantiomers

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an efficient way to produce chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This field has seen significant growth, with various catalytic systems being developed for the synthesis of chiral amines. frontiersin.orgprinceton.edu

Iridium-based catalysts, particularly with chiral phosphoramidite (B1245037) ligands, have shown high efficiency in the direct asymmetric reductive amination of ketones with primary alkyl amines. nih.gov These reactions can achieve high yields and enantioselectivities. dicp.ac.cnd-nb.info Copper-catalyzed asymmetric reactions have also been employed, for instance, in the light-induced alkylation of N-sulfonylimines. frontiersin.org

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a powerful, one-pot method for synthesizing chiral amines from a ketone or aldehyde and an amine. dicp.ac.cn This approach avoids the isolation of the intermediate imine, which can often be unstable.

A key strategy involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of the C=N double bond. dicp.ac.cn For instance, iridium complexes with chiral ligands like f-Binaphane have demonstrated excellent enantioselectivities in the reductive amination of aryl ketones. dicp.ac.cn The use of additives such as titanium(IV) isopropoxide can facilitate the initial imine formation.

Biocatalysis, utilizing enzymes such as reductive aminases (RedAms), presents a green and highly selective alternative. d-nb.info Engineered RedAms have been shown to effectively catalyze the reductive amination of a range of substrates, including those leading to chiral tertiary amines. d-nb.info

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a viable alternative. This involves separating the two enantiomers of a compound. tcichemicals.com One common method is to react the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Multicomponent Reactions Incorporating the this compound Moiety

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. mdpi.comrug.nl MCRs are highly efficient and atom-economical, making them attractive for building molecular complexity. organic-chemistry.orgresearchgate.net

The Ugi and Passerini reactions are well-known isocyanide-based MCRs that can be used to synthesize complex peptidomimetic structures. organic-chemistry.orgbeilstein-journals.org It is conceivable that a primary amine like 1-cyclopropylethanamine (B155062) could be a component in such reactions, leading to derivatives containing the this compound scaffold after subsequent N-benzylation. The Hantzsch dihydropyridine (B1217469) synthesis is another example of a multicomponent reaction that could potentially be adapted to incorporate structural motifs related to this compound. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, this can involve the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, as a green reaction medium. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled. For example, the synthesis of benzylamines has been reported in a choline chloride/sodium amide medium, which avoids the formation of salt by-products. researchgate.net

Biocatalysis, as mentioned in the context of enantioselective reductive amination, is another cornerstone of green chemistry. d-nb.info Enzymes operate under mild conditions (temperature and pH) in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical methods.

Flow Chemistry Applications for Scalable Synthesis of this compound Intermediates

The industrial-scale synthesis of pharmaceutical compounds and their intermediates necessitates methodologies that are not only efficient and high-yielding but also safe, cost-effective, and scalable. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, has emerged as a powerful technology to meet these demands. polimi.itangelinifinechemicals.com Its advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely, make it particularly suitable for optimizing the production of key intermediates for this compound. beilstein-journals.org

The synthesis of this compound hinges on two primary intermediates: a cyclopropyl (B3062369) carbonyl compound, typically cyclopropyl methyl ketone, and the subsequent amine formed via reductive amination. Flow chemistry offers innovative solutions for both of these critical stages.

Continuous-Flow Synthesis of Cyclopropyl Ketone Precursors

A significant advancement in the synthesis of cyclopropyl ketones involves the use of continuous-flow systems. Researchers have developed a straightforward, acid-catalyzed procedure for the synthesis of cyclopropyl ketones from 2-hydroxycyclobutanones and aryl thiols. mdpi.comresearchgate.net This method utilizes a reusable solid acid catalyst, Amberlyst-35, packed into a steel column.

In this setup, solutions of the 2-hydroxycyclobutanone and a thiol are pumped through the catalyst-packed column. mdpi.com The reaction proceeds under mild conditions and allows for the multigram, scalable synthesis of the desired cyclopropyl adducts with good to excellent yields. mdpi.comresearchgate.net The ability to reuse the catalyst and the continuous nature of the process contribute to a more sustainable and economical synthesis. mdpi.com One of the key advantages demonstrated is the potential for process intensification without compromising yield, simply by adjusting flow rates and reaction conditions. mdpi.comresearchgate.net

Table 1: Continuous-Flow Synthesis of an Arylthio-Cyclopropyl Ketone Intermediate This table summarizes the effect of flow rate on the conversion of a model reaction to produce a cyclopropyl ketone intermediate, as described in related research.

EntryReactant 1 (Concentration)Reactant 2 (Concentration)Total Flow Rate (mL/min)Residence TimeConversion (%)
12-Hydroxycyclobutanone (1.0 M)Thiophenol (1.0 M)2.0ShortLow
22-Hydroxycyclobutanone (1.0 M)Thiophenol (1.0 M)0.5LongHigh

Data adapted from studies on the continuous-flow synthesis of cyclopropyl carbonyl compounds. mdpi.com

Scalable Reductive Amination in Flow

The conversion of cyclopropyl methyl ketone to this compound is achieved through reductive amination. This reaction involves the formation of an imine intermediate between the ketone and benzylamine (B48309), followed by its reduction to the final secondary amine. While scalable batch processes for this transformation have been patented, adapting this crucial step to a continuous-flow system offers significant advantages in terms of safety and process control. google.commasterorganicchemistry.com

In a hypothetical flow setup, streams of cyclopropyl methyl ketone and benzylamine would be continuously fed into the system using precision pumps. polimi.it These streams would converge in a microreactor or T-mixer before entering a heated reactor coil. rsc.org The reduction can be facilitated by a packed-bed reactor containing a heterogeneous catalyst, such as a supported platinum or palladium catalyst, in the presence of a hydrogen source. rsc.org Alternatively, biocatalytic methods using imine reductases (IREDs) immobilized on a solid support can be employed for a highly selective and green transformation. rsc.orgrsc.org This continuous process allows for rapid reaction optimization, minimizes the accumulation of potentially unstable intermediates, and enables a streamlined, automated production line. acs.org

Table 2: Representative Parameters for Continuous-Flow Reductive Amination This table outlines illustrative conditions for the synthesis of a secondary amine via reductive amination in a continuous-flow system, based on established chemical principles.

ParameterConditionRationale
Reactant 1 Cyclopropyl methyl ketoneThe ketone starting material. google.com
Reactant 2 BenzylamineThe amine source for the desired product.
Catalyst Immobilized Pd/C or Imine ReductaseFacilitates the reduction of the imine intermediate. rsc.orgrsc.org
Temperature 50-150 °CIncreased temperature enhances reaction rates. acs.org
Pressure 1-20 barHigher pressure can be safely maintained in flow reactors.
Residence Time 5-30 minutesPrecise control allows for optimization of conversion and yield. beilstein-journals.org

The application of flow chemistry to the synthesis of this compound intermediates, particularly cyclopropyl methyl ketone and its subsequent reductive amination, represents a significant step towards more efficient, safer, and scalable pharmaceutical manufacturing.

Stereochemical Investigations and Chiral Recognition of N Benzyl 1 Cyclopropylethanamine

Conformational Analysis of N-benzyl-1-cyclopropylethanamine Enantiomers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. wikipedia.org For this compound, rotations around the single bonds—specifically the C-N bond and the C-C bonds of the ethylamine (B1201723) and benzyl (B1604629) fragments—result in various conformers with differing stabilities.

For this compound, the relative orientation of the bulky benzyl and cyclopropyl (B3062369) groups, along with the methyl group and the hydrogen on the chiral center, will dictate the preferred conformations. These conformations aim to minimize steric hindrance. wikipedia.org Computational chemistry can be employed to map the potential energy surface of the molecule and predict the most stable conformers.

Table 1: Potential Rotamers of this compound and Influencing Factors

Rotatable BondDescription of RotationPrimary Influencing Factors on Stability
C(chiral)-NRotation of the benzylamino group relative to the cyclopropylethyl moiety.Steric hindrance between the benzyl group and the cyclopropyl/methyl groups.
N-C(benzyl)Rotation of the benzyl group's phenyl ring relative to the nitrogen atom.Interaction between the phenyl ring and the substituents on the chiral carbon.
C(chiral)-C(cyclopropyl)Rotation of the cyclopropyl ring.Eclipsing interactions with substituents on the chiral carbon.

Chiral Recognition Mechanisms in this compound Interactions

Chiral recognition is the process by which a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. researchgate.net This discrimination is fundamental to many biological and chemical processes and is often explained by the three-point interaction model, which posits that at least three points of interaction are necessary for a chiral selector to distinguish between enantiomers. researchgate.net These interactions can include hydrogen bonds, electrostatic interactions, π-π stacking, and steric repulsion. researchgate.net

The this compound molecule possesses several features that can participate in such interactions: the basic nitrogen atom (capable of hydrogen bonding and ionic interactions), the aromatic phenyl group (capable of π-π stacking and hydrophobic interactions), and the chiral center itself (providing steric discrimination).

A significant body of research exists on the chiral recognition of the core structure, 1-cyclopropylethanamine (B155062), by enzymes. ω-Transaminases, a class of enzymes used for the synthesis of chiral amines, have been shown to exhibit enantioselectivity towards this amine. mbl.or.krkoreascience.kr For instance, research on ω-transaminases from Arthrobacter sp. and Bacillus megaterium revealed that while both are (S)-selective, they show different levels of activity and enantiopreference for 1-cyclopropylethylamine. rug.nl The discovery of (S)-selective transaminases has even utilized enrichment media containing 1-cyclopropylethylamine as the sole nitrogen source, demonstrating direct biological recognition and differentiation of its chirality. koreascience.kr

This enzymatic recognition is based on the precise fit of the substrate within the enzyme's active site. The active site acts as the chiral selector, with amino acid residues positioned to interact more favorably with one enantiomer than the other. rug.nl For this compound, the addition of the benzyl group would introduce the possibility of further interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in an enzyme's active site, potentially enhancing or altering the chiral recognition.

Table 2: Potential Chiral Recognition Interactions with this compound

Interacting EntityMolecular Moiety of this compoundType of Interaction
Enzyme Active SiteAmine Group (-NH-)Hydrogen Bonding, Ionic Bonding
(e.g., Transaminase)Benzyl Group (Phenyl Ring)π-π Stacking, Hydrophobic Interactions
Chiral CenterSteric Repulsion/Fit
Chiral Stationary PhaseAmine Group (-NH-)Ionic or Polar Interactions
(for HPLC)Benzyl Group (Phenyl Ring)π-π Interactions
Cyclopropyl GroupVan der Waals, Hydrophobic Interactions

Influence of Stereochemistry on Reaction Pathways Involving this compound

The stereochemistry of this compound is a critical factor that can govern the pathways and outcomes of chemical reactions in which it participates. The distinct three-dimensional arrangement of each enantiomer means that its approach to a reactant or catalyst is unique, which can lead to different reaction rates and the formation of different stereoisomeric products (diastereomers).

One of the most prominent examples of stereochemical influence is in enzyme-catalyzed reactions. As discussed, ω-transaminases can selectively catalyze the transfer of an amino group to or from a molecule. mbl.or.kralmacgroup.com This selectivity forms the basis of kinetic resolution, a process where one enantiomer in a racemic mixture reacts much faster than the other, allowing for their separation. mbl.or.kr In a kinetic resolution of racemic this compound using an (S)-selective transaminase, the (S)-enantiomer would be consumed to form a ketone, leaving behind the unreacted (R)-enantiomer in high enantiomeric excess. mbl.or.kralmacgroup.com

Conversely, in asymmetric synthesis, the stereochemistry of a chiral starting material or catalyst directs the creation of a new chiral center. Chiral amines are valuable building blocks and auxiliaries for this purpose. researchgate.net While specific studies detailing the use of this compound as a chiral auxiliary are not prevalent in the reviewed literature, its structural motifs are common in such applications. The amine could be used, for example, to form a chiral imine intermediate, with the bulky benzyl and cyclopropyl groups sterically shielding one face of the molecule, thereby directing the attack of a nucleophile to the opposite face.

Theoretical studies on reactions involving similar compounds, like the cycloaddition reaction of N-benzyl fluoro nitrone, use computational methods to map potential energy surfaces for different reaction pathways. nih.gov These studies can determine whether a reaction will favor one stereoisomeric product over another (e.g., exo vs. endo selectivity) and reveal that such selectivity is often controlled by the steric and electronic properties of the reactants. nih.gov

Table 3: Hypothetical Influence of Stereochemistry on Reaction Outcomes

Reaction TypeReactant EnantiomerExpected OutcomeRationale
Kinetic ResolutionRacemic (R/S)-N-benzyl-1-cyclopropylethanaminePreferential consumption of (S)-enantiomer, leaving enriched (R)-enantiomer.An (S)-selective enzyme recognizes and binds the (S)-enantiomer more effectively. rug.nl
(with (S)-selective enzyme)
Asymmetric Synthesis(R)-N-benzyl-1-cyclopropylethanamine as chiral auxiliaryFormation of a new stereocenter with a specific (e.g., R) configuration.The (R)-enantiomer sterically blocks one reaction face, directing the incoming reagent to the opposite face.
(e.g., Alkylation)(S)-N-benzyl-1-cyclopropylethanamine as chiral auxiliaryFormation of a new stereocenter with the opposite (e.g., S) configuration.The (S)-enantiomer blocks the opposite reaction face, leading to the opposite diastereomeric product.

Chemical Reactivity and Mechanistic Studies of N Benzyl 1 Cyclopropylethanamine

Reactivity of the Amine Functionality in N-benzyl-1-cyclopropylethanamine

The lone pair of electrons on the nitrogen atom makes the amine group a primary center for nucleophilic reactions. scbt.com This reactivity is fundamental to the derivatization of this compound.

The secondary amine of this compound readily undergoes acylation to form amides. This transformation is a common strategy in medicinal chemistry to introduce new structural motifs. The reaction typically involves treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or using peptide coupling reagents. For instance, this compound can be coupled with a carboxylic acid using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). semanticscholar.org

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. These reactions proceed via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent. The stability of the resulting amides and sulfonamides makes these reactions highly favorable.

Table 1: Representative Acylation Reaction Conditions

Amine SubstrateAcylating Agent/Coupling SystemBaseSolventProduct TypeReference
This compoundCarboxylic Acid / HATUDIPEADMFAmide semanticscholar.org
(R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylateSulfonyl chlorideTriethylamineDichloromethaneSulfonamide acs.org

Further alkylation of the secondary amine in this compound can be achieved, although direct alkylation with alkyl halides can be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts.

A more controlled and widely used method is reductive alkylation (or reductive amination). This strategy involves the reaction of the secondary amine with an aldehyde or ketone to form a tertiary iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride, to yield the corresponding tertiary amine. arkat-usa.orgnih.gov This one-pot procedure is highly efficient and avoids the isolation of the often-unstable iminium ion. For example, the synthesis of this compound itself is often achieved via reductive amination of 1-cyclopropylethanamine (B155062) with benzaldehyde (B42025), using a reducing agent like sodium triacetoxyborohydride. semanticscholar.org A similar strategy could be employed to add a different alkyl group to this compound.

Alternative strategies include transition metal-catalyzed N-alkylation using alcohols as alkylating agents, which represents an environmentally benign approach. researchgate.net

Transformations Involving the Cyclopropyl (B3062369) Group of this compound

The cyclopropyl group is a unique functional moiety characterized by significant ring strain and carbon-carbon bonds with high p-character. These features make it susceptible to ring-opening reactions under specific conditions, such as with certain acids, electrophiles, or transition metal catalysts. While the literature primarily focuses on the reactivity of the amine portion of this compound, the cyclopropyl ring represents a potential site for further chemical modification. Reactions such as cyclopropyl ring-opening can lead to the formation of linear alkyl chains, providing a pathway to structurally diverse molecules. The specific conditions required for such transformations would need to overcome the reactivity of the amine functionality, possibly through protonation or protection.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org For example, an amide derivative, N-benzyl-N-((S)-1-cyclopropylethyl)-2-((S)-5'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetamide, has been successfully used in a Buchwald-Hartwig amination reaction. semanticscholar.org In this specific case, the aryl bromide moiety of the derivative was coupled with diphenylmethanimine.

The reaction employed a palladium catalyst system consisting of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a supporting ligand, with sodium tert-butoxide (t-BuONa) as the base. semanticscholar.org This demonstrates that the N-benzyl-1-cyclopropylethyl group is stable under these coupling conditions and can be incorporated into complex molecules that are subsequently used in sophisticated catalytic transformations. The general applicability of Suzuki, Heck, and other palladium-catalyzed reactions suggests that various derivatives of this compound could serve as important building blocks in modern organic synthesis. nobelprize.orgfrontierspecialtychemicals.com

Table 2: Example of a Palladium-Catalyzed Cross-Coupling Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventReaction TypeReference
N-benzyl-N-((S)-1-cyclopropylethyl)acetamide derivative (with Aryl Bromide)DiphenylmethaniminePd₂(dba)₃ / BINAPt-BuONaTolueneBuchwald-Hartwig Amination semanticscholar.org

Elucidation of Reaction Mechanisms for this compound Derivatives

The reaction mechanisms involving this compound and its derivatives are generally well-understood within the framework of modern organic chemistry.

Amine-Centered Reactions : Acylation, sulfonylation, and alkylation reactions proceed through standard nucleophilic substitution pathways. The nitrogen lone pair acts as the nucleophile, attacking the electrophilic center of the reacting partner (e.g., carbonyl carbon, sulfonyl sulfur, or alkyl halide carbon). europa.eu Reductive alkylation follows a two-step mechanism: initial formation of an iminium ion from the amine and a carbonyl compound, followed by hydride reduction of the C=N double bond. nih.gov

Palladium-Catalyzed Cross-Coupling : The mechanism of the Buchwald-Hartwig amination, as exemplified above, involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by coordination of the amine (or its deprotonated form) to the palladium center and subsequent reductive elimination of the C-N coupled product, which regenerates the active Pd(0) catalyst. nobelprize.orgbeilstein-journals.org The choice of ligand (e.g., BINAP) is crucial for facilitating these steps and ensuring high catalytic turnover.

Cyclopropyl Group Reactions : Potential transformations of the cyclopropyl ring would likely proceed through mechanisms involving either carbocationic intermediates (in acid-catalyzed ring-opening) or metallacyclobutane intermediates (in transition-metal-catalyzed isomerizations). The specific pathway would be highly dependent on the reagents and conditions employed.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment in Academic Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Structure Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like N-benzyl-1-cyclopropylethanamine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the compound's complex structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzyl (B1604629) group, the cyclopropyl (B3062369) ring, and the ethylamine (B1201723) backbone are observed. The aromatic protons of the benzyl group typically appear in the downfield region, while the protons of the cyclopropyl group are found in the upfield region as complex multiplets due to their unique magnetic environment. The benzylic protons (CH2-N) and the methine proton (CH-N) of the ethylamine moiety exhibit characteristic chemical shifts and splitting patterns, further confirming the connectivity of the molecule. mdpi.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons, the cyclopropyl carbons, and the carbons of the ethylamine chain are all in agreement with the proposed structure. mdpi.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, providing unambiguous confirmation of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
Aromatic Protons (C₆H₅)7.20 - 7.40Multiplet5H
Benzylic Protons (CH₂-Ph)3.70 - 3.80Singlet or AB quartet2H
Methine Proton (CH-N)2.50 - 2.70Multiplet1H
Methyl Protons (CH₃)1.00 - 1.20Doublet3H
Cyclopropyl Protons0.20 - 0.80Multiplet4H
Amine Proton (NH)1.50 - 2.50Broad Singlet1H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS confirms the molecular weight of 175.28 g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Ion
175[M]⁺ (Molecular Ion)
160[M - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
84[C₅H₈N]⁺
65[C₅H₅]⁺

Note: The relative intensities of the fragment ions can provide further structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. metrohm.com The IR and Raman spectra of this compound exhibit characteristic absorption bands that confirm the presence of its key functional groups. americanpharmaceuticalreview.comresearchgate.net

The IR spectrum will show characteristic N-H stretching vibrations for the secondary amine, typically in the region of 3300-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. americanpharmaceuticalreview.com The C-N stretching vibration will likely be observed in the 1000-1250 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. metrohm.com The symmetric stretching of the cyclopropyl ring may also give rise to a characteristic Raman signal.

Table 3: Key Infrared and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-HStretch3300 - 3500Weak or absent
Aromatic C-HStretch3000 - 31003000 - 3100
Aliphatic C-HStretch2850 - 29602850 - 2960
C=C (aromatic)Stretch1450 - 16001450 - 1600
C-NStretch1000 - 12501000 - 1250
Cyclopropyl C-HStretch~3080~3080

X-ray Crystallography for Absolute Stereochemistry Determination of this compound Derivatives

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org For a chiral molecule like this compound, X-ray crystallography of a suitable crystalline derivative is the definitive method for determining its absolute stereochemistry. vensel.orgmdpi.com

To perform X-ray crystallography, a single crystal of a derivative of this compound is required. This can often be achieved by reacting the amine with a chiral resolving agent or another suitable reagent to form a crystalline salt or derivative. vensel.org The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of all atoms in the molecule can be determined. nih.gov This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center.

While there are no specific X-ray crystallography studies found for this compound itself in the provided search results, the technique has been successfully applied to determine the absolute stereochemistry of numerous chiral amines and their derivatives. vensel.orgmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess (ee) of a sample. phenomenex.comrsc.org This is crucial for assessing the purity of a single-enantiomer sample of this compound.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.netresearchgate.net Polysaccharide-based CSPs are commonly used for the separation of chiral amines. researchgate.net The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is optimized to achieve the best separation. chromatographyonline.com

By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

This quantitative analysis is essential for quality control in both academic research and industrial applications. phenomenex.com

Computational Chemistry and Theoretical Modeling of N Benzyl 1 Cyclopropylethanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the reactivity and stability of N-benzyl-1-cyclopropylethanamine. orientjchem.orgmdpi.com

A typical DFT analysis of this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following this, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. orientjchem.orgmdpi.com A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP surface highlights regions of negative and positive electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. orientjchem.org For this compound, the nitrogen atom is expected to be a region of negative potential, suggesting its role as a hydrogen bond acceptor or a site for protonation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVSuggests high kinetic stability
Dipole Moment1.2 DIndicates moderate polarity

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using a B3LYP functional with a 6-311++G(d,p) basis set). researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netfrontiersin.org By simulating the atomic movements governed by a force field, MD can explore the conformational landscape of this compound, revealing its flexibility and preferred shapes in different environments (e.g., in a vacuum or solvated in water). researchgate.net

An MD simulation would track the trajectory of each atom in the molecule over a set period, typically nanoseconds to microseconds. nih.gov Analysis of this trajectory can reveal the range of motion of different parts of the molecule. For this compound, particular attention would be paid to the rotational freedom around the single bonds, such as the bond connecting the benzyl (B1604629) group to the nitrogen and the bond between the ethylamine (B1201723) moiety and the cyclopropyl (B3062369) ring.

Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. nih.gov The Root Mean Square Fluctuation (RMSF) for each atom highlights the flexible regions of the molecule. nih.gov For this compound, the benzyl group and the ethylamine chain would be expected to show higher RMSF values compared to the more rigid cyclopropyl ring. The resulting conformational ensemble can identify the most populated and energetically favorable conformations, which are crucial for understanding how the molecule might interact with biological targets. nih.gov

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

Dihedral AngleDominant Conformation(s)Population (%)
C(ar)-C(bz)-N-C(et)anti (~180°)75%
C(ar)-C(bz)-N-C(et)gauche (±60°)25%
N-C(et)-C(cp)-C(cp)trans (~180°)90%
N-C(et)-C(cp)-C(cp)cis (~0°)10%

Note: Data is for illustrative purposes. C(ar) = aromatic carbon, C(bz) = benzylic carbon, C(et) = ethyl carbon, C(cp) = cyclopropyl carbon. Populations would be derived from clustering analysis of the MD trajectory.

In Silico Studies of this compound Interactions with Biological Macromolecules

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to a biological macromolecule, such as a protein or a nucleic acid. mdpi.comresearchgate.net For this compound, docking studies could be employed to screen for potential biological targets and to understand the molecular basis of its interactions. europeanreview.org

In a typical docking study, a three-dimensional model of the target protein is used. The this compound molecule is then computationally "placed" into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

The interactions stabilizing the protein-ligand complex can be visualized and analyzed. For this compound, potential interactions could include hydrogen bonds involving the secondary amine, and hydrophobic interactions from the benzyl and cyclopropyl groups. ekb.eg For instance, docking studies on N-benzyl derivatives have shown the importance of the benzyl moiety in forming key interactions within protein binding pockets. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Monoamine Oxidase B-7.8Tyr398, Tyr435Pi-Pi stacking with benzyl ring
Ile199Hydrophobic interaction with cyclopropyl ring
Gln206Hydrogen bond with amine N-H
Dopamine Transporter-8.2Asp79Salt bridge with protonated amine
Phe326Pi-Pi stacking with benzyl ring
Val152Hydrophobic interaction with cyclopropyl ring

Note: This table is illustrative. The selection of protein targets would be based on the structural and electronic similarity of this compound to known ligands of these proteins.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest, such as boiling point, solubility, or biological activity. nih.gov For this compound, a QSPR study would involve designing a set of analogues by systematically modifying its structure and then calculating various molecular descriptors for each analogue.

These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). A mathematical model, often based on multiple linear regression or machine learning algorithms, is then developed to relate these descriptors to the property of interest.

A well-validated QSPR model can be used to predict the properties of new, unsynthesized analogues of this compound, thereby guiding the design of new compounds with desired characteristics. For example, a QSPR model for receptor binding affinity might suggest that increasing the hydrophobicity of the benzyl ring or introducing specific substituents could enhance binding.

Table 4: Hypothetical QSPR Model for a Desired Property of this compound Analogues

Property = 0.5 * LogP - 0.2 * Molar_Refractivity + 1.5 * (Presence_of_H_bond_donor) + 2.1

Analogue of this compoundLogPMolar RefractivityH-bond DonorPredicted Property
Parent Compound3.55514.75
4-Chloro-benzyl analogue4.26013.00
4-Methoxy-benzyl analogue3.35813.55
N-methylated analogue3.8580-9.70

Note: This QSPR equation and the data are purely illustrative. The development of a robust QSPR model requires a large and diverse dataset of compounds with experimentally measured properties.

Structure Activity Relationship Sar Investigations in Pre Clinical and in Vitro Biological Contexts

Design and Synthesis of N-benzyl-1-cyclopropylethanamine Analogues for SAR Studies

The design and synthesis of analogues of this compound are crucial for exploring structure-activity relationships (SAR) and identifying compounds with enhanced biological activity. These synthetic efforts often involve modifications of the cyclopropyl (B3062369), ethylamine (B1201723), and benzyl (B1604629) moieties to understand their respective contributions to molecular interactions.

A common synthetic strategy is reductive amination, a versatile method for creating amines from carbonyl compounds. For instance, 1-cyclopropylethanone can be reacted with a substituted or unsubstituted benzylamine (B48309) to form an imine intermediate. This intermediate is then reduced in situ, often using a reducing agent like sodium borohydride (B1222165), to yield the desired this compound analogue. This one-pot procedure is efficient as it bypasses the need to isolate the often-unstable imine intermediate.

Another approach involves the Mannich-type condensation, a three-component reaction that can be used to construct pseudopeptide compounds. nih.gov This method allows for the introduction of diverse substituents on the N-benzyl group, facilitating a broad exploration of the chemical space around this moiety. nih.gov

Furthermore, SAR studies have been conducted on related scaffolds, providing insights that can be applied to the design of this compound analogues. For example, in the context of N-benzyl phenethylamines, it has been shown that substitutions on the benzyl ring, particularly at the 2' and 3' positions, are generally well-tolerated and can significantly influence affinity for biological targets. nih.gov Specifically, small changes in the substituents in the 2'-position of the N-benzyl group can have a profound effect on ligand affinities. nih.gov The synthesis of these analogues typically involves the indirect reductive amination of the corresponding phenethylamines and benzaldehydes. nih.gov

The table below outlines a general synthetic approach for creating analogues of this compound, highlighting the versatility of reductive amination.

Reactant 1 (Ketone)Reactant 2 (Amine)Key ReagentsProductPurpose of Analogue
1-CyclopropylethanoneBenzylamineSodium borohydride (NaBH₄), MethanolThis compoundParent compound for baseline activity
1-Cyclopropylethanone4-FluorobenzylamineNaBH₄, MethanolN-(4-Fluorobenzyl)-1-cyclopropylethanamineInvestigate effect of electron-withdrawing group on benzyl ring
1-Cyclopropylethanone4-MethoxybenzylamineNaBH₄, MethanolN-(4-Methoxybenzyl)-1-cyclopropylethanamineInvestigate effect of electron-donating group on benzyl ring
1-(1-Methylcyclopropyl)ethanoneBenzylamineNaBH₄, MethanolN-benzyl-1-(1-methylcyclopropyl)ethanamineExplore impact of substitution on the cyclopropyl ring

Evaluation of this compound Derivatives Against Specific Enzymes or Receptors In Vitro

The in vitro evaluation of this compound derivatives against specific enzymes and receptors is a critical step in understanding their biological activity and potential therapeutic applications. These assays provide quantitative data on the potency and efficacy of the synthesized compounds.

For example, derivatives of N-benzylamines have been evaluated for their inhibitory activity against various enzymes, including metalloaminopeptidases. nih.gov In such studies, the inhibition constants (Ki) are determined to quantify the potency of the compounds. It has been observed that substitutions on the N-benzyl group can significantly impact inhibitory activity. For instance, halogen-substituted benzyl fragments have been shown to be effective inhibitors of certain aminopeptidases. nih.gov

Similarly, N-benzyl derivatives have been investigated as inhibitors of other enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases. frontiersin.orgmdpi.com In these studies, the half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different derivatives. frontiersin.orgnih.gov For instance, N-benzyl piperidine (B6355638) derivatives have been designed and evaluated as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov

The interaction of N-benzyl-containing compounds with receptors is also a significant area of investigation. For example, N-benzyl phenethylamines have been extensively studied as agonists for serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. nih.govnih.gov In these studies, both binding affinity (Ki) and functional activity (EC50) are determined to characterize the compounds. nih.govnih.gov

The table below summarizes the in vitro evaluation of various N-benzyl derivatives against different biological targets, showcasing the types of data generated in these studies.

Compound ClassTargetAssay TypeKey FindingReference
Phosphorus-Containing N-Benzyl DerivativesMetalloaminopeptidasesEnzyme Inhibition (Ki)Halogen-substituted benzyl groups led to potent inhibition. nih.gov
N-Benzyl Piperidine DerivativesHDAC and AChEEnzyme Inhibition (IC50)Identified dual inhibitors with potent activity. nih.gov
N-Benzyl Phenethylamines5-HT2A/2C ReceptorsReceptor Binding (Ki) and Functional Assay (EC50)N-benzyl substitution significantly increases affinity and activity. nih.govnih.gov
N-benzyl indole-based thiosemicarbazonesTyrosinaseEnzyme Inhibition (IC50)Derivatives with 4-substitution on the benzyl or phenyl ring showed better inhibition. nih.gov

Characterization of Binding Affinity and Selectivity of this compound Scaffolds for Biological Targets

The characterization of binding affinity and selectivity is fundamental to understanding the therapeutic potential and off-target effects of this compound scaffolds. These studies are typically conducted using radioligand binding assays, where the ability of a test compound to displace a known radiolabeled ligand from its receptor is measured. nih.gov The results are often expressed as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

For instance, in the context of N-benzyl phenethylamine (B48288) derivatives targeting serotonin receptors, binding assays have revealed that these compounds can exhibit high affinity, with some showing subnanomolar Ki values. nih.gov The selectivity of these compounds for different receptor subtypes is also a critical aspect of their characterization. For example, some N-benzyl phenethylamine derivatives have shown over 100-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.gov

Similarly, studies on N-benzyl piperidine derivatives as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) have demonstrated the importance of selectivity. nih.gov Achieving selectivity for a specific HDAC isoform or for AChE over other cholinesterases is a key goal in the design of these inhibitors to minimize potential side effects.

The table below provides examples of binding affinity and selectivity data for various N-benzyl derivatives, illustrating the importance of these parameters in drug discovery.

Compound ClassTargetBinding Affinity (Ki)SelectivityReference
N-Benzyl Phenethylamines5-HT2A Receptor0.29 nM (for compound 8b)>100-fold vs 5-HT2C for some derivatives nih.gov
N-Benzyl Piperidine DerivativesHDAC0.17 µM (for compound d5)Selective for certain HDAC isoforms nih.gov
N-Benzyl Piperidine DerivativesAChE6.89 µM (for compound d5)Good selectivity over other cholinesterases nih.gov
Phosphorus-Containing N-Benzyl DerivativesAminopeptidases5.8 to 34 µM (for porcine ortholog)More potent against APN versus LAPs nih.gov

Mechanistic Pharmacology of this compound-derived Ligands in Biochemical Assays

Understanding the mechanistic pharmacology of this compound-derived ligands involves elucidating how these molecules interact with their biological targets at a molecular level. This is often achieved through a combination of biochemical assays, including enzyme kinetics and functional assays.

Enzyme kinetic studies can reveal the mode of inhibition, for example, whether a compound is a competitive, non-competitive, or uncompetitive inhibitor. mdpi.com This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate. For instance, N-methyl-dibenzylamine derivatives have been shown to be competitive inhibitors of acetylcholinesterase (AChE), indicating that they bind to the active site of the enzyme. mdpi.com

Functional assays, such as measuring the downstream signaling effects of receptor activation or inhibition, provide insights into the efficacy of a ligand. For N-benzyl phenethylamine derivatives that act as serotonin receptor agonists, functional assays measure the production of second messengers like inositol (B14025) phosphates to quantify the agonist activity of the compounds. nih.gov These studies have shown that N-benzyl substitution can not only increase binding affinity but also enhance functional activity at the 5-HT2A receptor. nih.gov

The table below summarizes the mechanistic pharmacology of various N-benzyl derivatives, highlighting the types of information obtained from these studies.

Compound ClassTargetMechanism of ActionKey FindingReference
N-methyl-dibenzylamine derivativesAChECompetitive InhibitionBinds to the central active site of the enzyme. mdpi.com
N-Benzyl Phenethylamines5-HT2A ReceptorAgonismN-benzyl substitution enhances functional activity. nih.gov
Phosphorus-Containing N-Benzyl DerivativesMetalloaminopeptidasesCompetitive InhibitionInhibition constants vary depending on the enzyme and organism. nih.gov
Hydrazone DerivativesMonoamine Oxidase (MAO)Competitive InhibitionThe mode of inhibition was determined through Lineweaver-Burk plots. mdpi.com

Role of Cyclopropyl and Benzyl Moieties in Biological Recognition

The cyclopropyl and benzyl moieties of this compound and its analogues play distinct and crucial roles in their interaction with biological targets.

In essence, the cyclopropyl group can be viewed as an anchor that helps to properly orient the molecule within the binding site, while the benzyl group provides a broad interaction surface that is essential for high-affinity binding. The combination of these two moieties in the this compound scaffold creates a versatile platform for the design of potent and selective ligands for a variety of biological targets.

Future Research Directions and Innovation in N Benzyl 1 Cyclopropylethanamine Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of cyclopropylamines, including N-benzyl-1-cyclopropylethanamine, is an active area of research, with a strong emphasis on developing more efficient, sustainable, and enantioselective methods. acs.org Classical approaches are often being replaced by modern catalytic strategies that offer milder reaction conditions and improved atom economy.

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes, particularly transaminases (ATAs), presents a green and highly selective alternative for producing chiral amines. mbl.or.krresearchgate.net Research into discovering or engineering novel transaminases capable of accepting bulky cyclopropyl (B3062369) ketones could lead to a direct and highly enantioselective synthesis of (R)- or (S)-N-benzyl-1-cyclopropylethanamine. mbl.or.krqub.ac.uk Such biocatalytic cascades can improve yields, reduce waste, and eliminate the need for heavy metal catalysts. thieme-connect.de

Photoredox Catalysis: Light-mediated reactions offer mild conditions for bond formation. A promising direction is the development of photocatalytic methods for the synthesis of cyclopropylamine (B47189) derivatives, which can proceed at ambient temperatures and utilize visible light as a renewable energy source. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future work could explore the metal-catalyzed C-H amination of appropriate cyclopropyl precursors, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic route. acs.org

These advanced synthetic strategies are geared towards producing this compound and its derivatives with high purity, minimal environmental impact, and greater cost-effectiveness.

Synthetic Strategy Potential Advantages Research Focus
Biocatalysis (Transaminases)High enantioselectivity, mild conditions, reduced waste, sustainable. mbl.or.krthieme-connect.deDiscovery and engineering of novel enzymes with specificity for cyclopropyl substrates. qub.ac.uk
Photoredox CatalysisMild reaction conditions, use of renewable energy, novel reactivity. nih.govDevelopment of new photocatalytic systems for C-N and C-C bond formation. nih.gov
C-H FunctionalizationIncreased atom economy, shorter synthetic routes. acs.orgDesign of selective catalysts for direct amination of cyclopropane (B1198618) C-H bonds. acs.org

Development of this compound as a Building Block for Chemical Biology Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. sigmaaldrich.com this compound, with its distinct functional groups, serves as an excellent scaffold or "building block" for the synthesis of sophisticated molecular probes. crysdotllc.comfluorochem.co.uk

The development of such probes would involve chemically modifying the parent molecule to include three key components:

A Connectivity Group: The secondary amine of this compound provides a natural point for attaching the core structure to a ligand or pharmacophore of interest. sigmaaldrich.com

A Reactive Group: To enable covalent bonding to a biological target, a photoreactive group like a diazirine or benzophenone (B1666685) could be incorporated. sigmaaldrich.comrsc.org This allows for photoaffinity labeling (PAL) experiments to identify protein binding partners. rsc.org

A Bioorthogonal Handle: An alkyne or azide (B81097) group can be installed on the molecule. This handle does not interfere with biological systems but allows for "click chemistry" conjugation to reporter tags, such as fluorescent dyes or biotin, for visualization and enrichment studies. sigmaaldrich.com

Future research will focus on the modular synthesis of a library of probes based on the this compound scaffold. These probes could be used to investigate the targets of bioactive molecules containing the cyclopropylethanamine motif, providing crucial insights into their mechanisms of action. rsc.org

Probe Component Function Example Moiety
Connectivity GroupLinks probe to a bioactive ligand.Amine, Carboxylic Acid
Reactive GroupForms a covalent bond with the target protein.Diazirine, Benzophenone
Bioorthogonal HandleAllows for attachment of reporter tags.Alkyne, Azide

Application of this compound in Materials Science Research

The application of nitrogen-containing compounds in materials science is vast, spanning polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.com The unique structural features of this compound suggest its potential as a novel monomer or functional additive in advanced materials.

Potential research directions include:

Polymer Chemistry: The amine functionality allows this compound to be incorporated into polymers such as polyamides or polyimides. The rigid cyclopropyl group and the aromatic benzyl (B1604629) group could impart desirable properties to the resulting materials, including enhanced thermal stability, specific mechanical properties, and altered refractive indices.

Surface Modification: As an amine, the compound can be grafted onto surfaces of materials like silica (B1680970) or metal oxides. This could be used to alter the surface properties, for example, to create hydrophobic or functionalized coatings for applications in chromatography or as specialized sensors.

Organic Electronics: Aromatic amines are foundational structures in organic electronic materials. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where they might serve as hole-transporting or host materials.

Research in this area will involve synthesizing and characterizing new materials incorporating the this compound unit and evaluating their physical and chemical properties for specific technological applications.

Advanced Computational Methodologies for Predicting this compound Reactivity and Interactions

Computational chemistry provides powerful tools for predicting molecular behavior, thereby accelerating research and reducing experimental costs. nih.gov For this compound, advanced computational methods can offer profound insights into its chemical properties and potential applications.

Future computational studies will likely focus on:

Reactivity Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows for the prediction of its reactivity in various chemical transformations, including the ring-opening reactions of the strained cyclopropyl group. acs.org Such models can help in designing new synthetic routes and understanding reaction mechanisms.

Predicting Biological Activity: Molecular docking simulations can predict how this compound and its derivatives bind to the active sites of proteins, such as enzymes or receptors. This is crucial for the rational design of new therapeutic agents. Combining these methods with machine learning can create predictive models for bioactivity and potential off-target effects. nih.govnih.gov

Stereoselectivity Modeling: For reactions involving chiral catalysts based on this compound, computational models can be built to explain the origin of stereoinduction. nih.gov These models help in understanding how the catalyst's structure controls the 3D arrangement of the product, guiding the design of more effective catalysts.

These computational approaches will be instrumental in guiding the synthetic and applied research efforts, allowing for a more targeted and efficient exploration of this compound chemistry. nih.gov

Computational Method Application Area Predicted Properties
Quantum Mechanics (DFT)Synthetic ChemistryReaction pathways, activation energies, electronic properties. acs.org
Molecular DockingDrug DiscoveryBinding modes, protein-ligand interactions, binding affinity. nih.gov
Machine LearningReactivity & BioactivityStructure-activity relationships, off-target effects. nih.gov
Stereoselectivity ModelingAsymmetric CatalysisOrigins of enantioselectivity, catalyst-substrate interactions. nih.gov

Design of this compound-based Chiral Catalysts

Asymmetric catalysis is a cornerstone of modern organic synthesis, essential for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. csic.es Given that this compound is a chiral amine, its enantiopure forms (e.g., (S)-N-benzyl-1-cyclopropylethanamine rrscientific.com) are prime candidates for development into novel chiral catalysts or ligands.

Innovation in this area could proceed along several paths:

Chiral Ligands for Metal Catalysis: The nitrogen atom can coordinate to a metal center (e.g., copper, palladium, rhodium). The chiral environment created by the cyclopropyl and benzyl groups can then direct the stereochemical outcome of a metal-catalyzed reaction, such as asymmetric hydrogenation or allylation. nih.govbeilstein-journals.org The steric and electronic properties of the ligand can be fine-tuned to optimize enantioselectivity.

Organocatalysis: Chiral amines can function as organocatalysts themselves, for instance, as chiral Brønsted bases. frontiersin.org this compound could be used to catalyze reactions like asymmetric Michael additions or aldol (B89426) reactions by activating substrates through hydrogen bonding networks. frontiersin.org

Acid-Base Combination Catalysts: The amine can be combined with a chiral Brønsted acid, such as BINSA, to form a chiral ammonium (B1175870) salt. tcichemicals.com Such dual-component catalysts can be highly effective in reactions like aza-Friedel-Crafts reactions, where the amine component helps to tune the acidity and steric environment of the catalytic system. tcichemicals.com

The design of these catalysts will involve synthesizing different derivatives and testing their efficacy in a range of asymmetric transformations, potentially leading to new and highly selective methods for creating valuable chiral molecules. csic.es

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-benzyl-1-cyclopropylethanamine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via reductive amination. For example, (S)-1-cyclopropylethanamine reacts with benzaldehyde in methanol using NaBH(OAc)₃ as a reducing agent to form the chiral amine intermediate . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), solvent selection (MeOH for solubility), and temperature (room temperature for stability). Purification via silica gel chromatography is critical to isolate the product (18% yield reported in similar reactions) .
  • Key Parameters : Monitor reaction progress via LC-MS (e.g., m/z 418 [M+H]⁺) and confirm enantiopurity using chiral HPLC or optical rotation measurements .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use gloves and eye protection due to air sensitivity and corrosive properties (similar to structurally related amines in ). Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
  • Safety : Refer to SDS guidelines for related compounds: LD₅₀ (oral, Rabbit) = 980 mg/kg; avoid skin contact (risk code R34/R35) .

Q. What physicochemical properties are critical for characterizing this compound?

  • Key Data :

  • Solubility : Slightly soluble in water (42 g/L), miscible with polar aprotic solvents (DMF, DMSO) .
  • Thermal Stability : Boiling point ~187°C; melting point not explicitly reported but likely similar to analogs (e.g., -10°C for L-1-phenylethylamine) .
  • Spectroscopic Data : Confirm structure via ¹H NMR (e.g., cyclopropane protons at δ 0.14–0.32 ppm; benzyl protons at δ 7.30–7.43 ppm) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its activity in enantioselective synthesis?

  • Mechanistic Insight : The (S)-enantiomer is used as a chiral auxiliary in multi-component reactions (e.g., spiro oxazolidinedione synthesis). Enantiopurity (>99% ee) is achieved via resolution with tartaric acid or asymmetric catalysis .
  • Experimental Design : Compare reaction outcomes using racemic vs. enantiopure amine. For example, coupling with HATU/DIPEA in DMF yields selective inhibitors (e.g., 443.1 [M+H]⁺) only with the (S)-enantiomer .

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

  • Data Analysis : Perform iterative validation ( ):

Replicate assays under standardized conditions (e.g., fixed pH, temperature).

Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays).

Statistically analyze outliers (e.g., ANOVA for batch-to-batch variability) .

  • Case Study : In spiro oxazolidinedione synthesis, low yields (18%) may arise from competing side reactions; optimize by adjusting HATU stoichiometry or reaction time .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodology :

Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins.

Use QSAR models to correlate substituent effects (e.g., cyclopropane ring strain) with inhibitory potency.

Validate predictions with SPR or ITC binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.